molecular formula C5H8O3 B147033 2-Hydroxyethyl acrylate CAS No. 818-61-1

2-Hydroxyethyl acrylate

Cat. No. B147033
CAS RN: 818-61-1
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl acrylate (HEA) is a monomer that is commonly used in the synthesis of polymers due to its highly reactive α,β-unsaturated carboxyl structure. It is known for its versatility in polymer formulations and is often used in combination with other acrylates to achieve specific properties in the final product . HEA is also notable for its lower odor activity compared to other acrylates, which is attributed to the presence of a hydroxyl group .

Synthesis Analysis

The synthesis of polymers based on HEA can be achieved through various polymerization techniques. Free-radical copolymerization of HEA with methacrylates has been utilized to create water-soluble polymers and hydrogels with desirable physicochemical properties . Reversible addition–fragmentation chain transfer (RAFT) polymerization is another method used to synthesize well-defined homopolymers and copolymers of HEA, allowing for controlled polymerization kinetics and the creation of polymers with specific thermoresponsive properties . Nitroxide-mediated polymerization has also been reported for the copolymerization of HEA, resulting in copolymers with ideal random copolymerization and thermoresponsive behavior . Additionally, HEA can be polymerized via Michael-type addition, leading to polymers with an ether-ester chain structure .

Molecular Structure Analysis

The molecular structure of HEA and its polymers has been studied using various spectroscopic techniques. For instance, 2H-NMR and 13C-NMR spectroscopy have been employed to investigate the hydration behavior of polymers derived from HEA and related acrylates, providing insights into their compatibility as biomaterials . Quantum chemistry calculations have also been used to analyze the conformational and vibrational spectra of HEA, aiding in the assignment of experimental infrared bands and the identification of characteristic bands for polymer mixtures based on acrylate and methacrylate molecules .

Chemical Reactions Analysis

HEA is involved in several chemical reactions due to its reactive double bond and hydroxyl group. It can undergo copolymerization with other acrylates to form copolymers with specific properties, such as temperature responsiveness and biocompatibility . The presence of hydroxyl groups in HEA also allows for reactions such as transesterification during copolymerization, which can lead to cross-linking without the need for a bifunctional cross-linker .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from HEA are influenced by the monomer ratio and the polymerization method. Copolymers containing more HEA tend to exhibit lower critical solution temperatures, adjustable cloud point temperatures, and specific swelling and mechanical behaviors . The biocompatibility of these copolymers has been assessed using tests like the slug mucosal irritation test, indicating that they are less irritant than poly(acrylic acid) . The thermoresponsive properties of HEA copolymers are also of interest, as they can be tailored for potential biomaterial applications .

Scientific Research Applications

UV-Curable Polymer Composites

2-Hydroxyethyl acrylate (HEA) is utilized in UV-curable polymer composites, which are significant in various industries and scientific fields. HEA, when combined with hydrophobized silica nanofillers, enhances the physical properties of formulations and nanocomposites, particularly in terms of mechanical strength and filler dispersion (Gojzewski et al., 2017).

Vibrational Spectra Analysis

HEA is analyzed for its conformational and vibrational spectra. Understanding the specific infrared bands of HEA aids in analyzing mixtures of polymers based on acrylate and methacrylate molecules, which is crucial for low-cost analytical techniques (Belaidi et al., 2015).

Polymerization Techniques for Biomedical Applications

HEA is polymerized to create polymers used as hydrogels and copolymerized for biomedical applications. Different polymerization techniques like bulk, solution, and atom transfer radical polymerization (ATRP) are applied to achieve this, with varying results in molecular weight and solubility, impacting their application as hydrogels (Vargün & Usanmaz, 2005).

Thermoresponsive Properties in Biomaterials

Copolymers of HEA exhibit thermoresponsive properties, making them potential biomaterials. The research focuses on the copolymerization kinetics and properties of these copolymers, relevant for biomedical applications (Hoogenboom et al., 2009).

Gelcasting of Ceramics

2-Hydroxyethyl acrylate is used in gelcasting of ceramics, particularly alumina. Its properties are compared with other monomers like 2-carboxyethyl acrylate, influencing the rheological behavior and properties of ceramic-monomer interactions in slurries (Pietrzak et al., 2016).

Hybrid Material Development

HEA is used in the development of hybrid materials, like latexes, which combine a hydrophobic core with a hydrophilic shell. These materials are analyzed for their potential in various applications, including in biomaterials (Guerrini et al., 2000).

Drug Release in Biomedical Materials

HEA is part of poly(2-hydroxyethyl acrylate)/silica composites used in drug delivery systems. These composites demonstrate specific drug release behaviors, making them suitable for biomedical applications (Lin et al., 2012).

Designing Biocompatible Hydrogels

Free-radical copolymerization of HEA with other acrylates is used to create biocompatible hydrogels with unique physicochemical properties, relevant for pharmaceutical and biomedical applications (Khutoryanskaya et al., 2008).

Polymerization via Michael-Type Addition

HEA is polymerized via Michael-type addition, leading to polymers with ether-ester chain structures. This method differs from other polymerization techniques and influences the molecular weight of the resulting polymers (Gibas & Korytkowska‐Wałach, 2003).

Biomedical Implants

HEA-based acrylic hydrogels, like poly-2-hydroxyethyl methacrylate, are used in spinal cord injury treatments, demonstrating their potential as supportive materials for regenerating neurons and axons (Giannetti et al., 2001).

Water Treatment

HEA-based hydrogels are also applied in environmental science for the removal of heavy metal ions from wastewater, demonstrating their utility in water treatment processes (Li et al., 2013).

Safety And Hazards

HEA is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is very toxic to aquatic life .

Future Directions

There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil .

properties

IUPAC Name

2-hydroxyethyl prop-2-enoate
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InChI

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2
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InChI Key

OMIGHNLMNHATMP-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCO
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Molecular Formula

C5H8O3
Record name HYDROXYETHYLACRYLATE
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Related CAS

26403-58-7, 26022-14-0, 9051-31-4
Record name Polyethylene glycol monoacrylate
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Record name Hydroxyethyl acrylate polymer
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Record name Polyethylene glycol monoacrylate homopolymer
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DSSTOX Substance ID

DTXSID2022123
Record name 2-Hydroxyethyl acrylate
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Molecular Weight

116.11 g/mol
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Physical Description

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name HYDROXYETHYLACRYLATE
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Boiling Point

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C
Record name HYDROXYETHYLACRYLATE
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Flash Point

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c.
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Solubility

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible
Record name 2-Hydroxyethyl acrylate
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Density

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

Vapors heavier than air, Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0
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Impurities

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w
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Product Name

2-Hydroxyethyl acrylate

Color/Form

Liquid, Clear colorless liquid

CAS RN

818-61-1
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Melting Point

-76 °F (USCG, 1999), -60.2 °C
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Synthesis routes and methods I

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamond
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
61.5%

Synthesis routes and methods II

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Type
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Synthesis routes and methods III

Procedure details

An isocyanate derived cross-linking agent (Collonate L manufactured by NIPPON POLYURETHANE INDUSTRY CO., LTD.) 15 parts was added to a polymer 100 parts (converted from a solid content 40% of toluene solution) that comprises a copolymer obtained by copolymerizing butyl acrylate 100 parts, acrylonitrile 5 parts, and acrylic acid 5 parts, and mixed to prepare an adhesive. The adhesive was applied using an applicator on a polyester film (50 micrometers) so that a thickness of the adhesive layer after dried is 10 micrometers, and then dried for 3 minutes by the hot-air dryer at 130 degrees C. to obtain a desired carrier sheet.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
POLYURETHANE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

100 parts by weight of butyl acrylate, 5 parts by weight of acrylic acid, 0.075 parts by weight of 2-hydroxyethyl acrylate, 0.3 parts by weight of 2,2-azobisisobutyronitrile, and ethyl acetate were added to a reactor vessel equipped with a cooling tube, a nitrogen introducing tube, a thermometer, and a stirrer so that a solution was formed. While nitrogen gas was blown into the solution, the solution was then subjected to a polymerization reaction at 60° C. for 4 hours to give an acrylate copolymer of butyl acrylate, acrylic acid and 2-hydroxyethyl acrylate with a weight average molecular weight of 2,200,000.
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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[Compound]
Name
2,2-azobisisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl acrylate
Reactant of Route 5
2-Hydroxyethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl acrylate

Citations

For This Compound
8,000
Citations
MM Pradas, JLG Ribelles, AS Aroca, GG Ferrer… - Polymer, 2001 - Elsevier
… Porous hydrogels were prepared by copolymerisation of 2-hydroxyethyl acrylate and … In the dry state the polymer network had nearly the same density as the poly(2-hydroxyethyl acrylate…
Number of citations: 104 www.sciencedirect.com
R Sanna, V Alzari, D Nuvoli… - Journal of Polymer …, 2012 - Wiley Online Library
… In this work, we report on the synthesis and characterization of homopolymers and copolymers of acrylic acid and 2-hydroxyethyl acrylate prepared by the use of the frontal …
Number of citations: 38 onlinelibrary.wiley.com
S Coca, CB Jasieczek, KL Beers… - Journal of Polymer …, 1998 - Wiley Online Library
The application of atom transfer radical polymerization (ATRP) to the homopolymerization of 2‐hydroxyethyl acrylate, a functional monomer, is reported. The polymerizations exhibit first‐…
Number of citations: 344 onlinelibrary.wiley.com
W Steinhauer, R Hoogenboom, H Keul… - Macromolecules, 2010 - ACS Publications
Kinetic studies of the (co)polymerization of 2-hydroxyethyl acrylate (HEA) and/or 2-methoxyethyl acrylate (MEA) via reversible addition−fragmentation chain transfer polymerization (…
Number of citations: 76 pubs.acs.org
E Vargün, A Usanmaz - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… In this study, 2-hydroxyethyl acrylate (HEA) was polymerized to obtain polymers that can be used as hydrogel and copolymerized for biomedical applications. Bulk, solution, and atom …
Number of citations: 84 onlinelibrary.wiley.com
GA Mun, ZS Nurkeeva, SA Dergunov, IK Nam… - Reactive and Functional …, 2008 - Elsevier
Graft-polymerization of 2-hydroxyethyl acrylate (HEA) onto chitosan (CS) using ammonium persulfate (APS) as an initiator was carried out in an aqueous solution. Evidence of grafting …
Number of citations: 87 www.sciencedirect.com
W Steinhauer, R Hoogenboom, H Keul… - Macromolecules, 2013 - ACS Publications
… In the present work, the synthesis of well-defined homopolymers of 2-hydroxyethyl acrylate (HEA) with different degrees of polymerization via reversible addition–fragmentation chain …
Number of citations: 84 pubs.acs.org
K Bian, MF Cunningham - Macromolecules, 2005 - ACS Publications
… 2-Hydroxyethyl acrylate (HEA) is a functional monomer whose copolymers are useful as biomaterials and coatings. The CRP synthesis of poly(2-hydroxyethyl acrylate) (pHEA) and …
Number of citations: 109 pubs.acs.org
JCR Hernández, MM Pradas, JLG Ribelles - Journal of non-crystalline …, 2008 - Elsevier
… Poly(2-hydroxyethyl acrylate) is an acrylic polymer which forms a hydrogel with good … Nonetheless, taking advantage of the good miscibility between TEOS and 2-hydroxyethyl acrylate (…
Number of citations: 49 www.sciencedirect.com
F Sánchez‐Correa, C Vidaurre‐Agut… - Journal of Applied …, 2018 - Wiley Online Library
A series of hybrid hydrogels of poly(2‐hydroxyethyl acrylate), PHEA, and graphene oxide, GO, with GO content up to 2 wt % has been prepared by in situ polymerization. Because …
Number of citations: 31 onlinelibrary.wiley.com

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